molecular formula C14H14 B1360263 1,1'-Biphenyl, 2,4-dimethyl- CAS No. 4433-10-7

1,1'-Biphenyl, 2,4-dimethyl-

Cat. No. B1360263
CAS No.: 4433-10-7
M. Wt: 182.26 g/mol
InChI Key: FNPGJPKNKADBGK-UHFFFAOYSA-N
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Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
873

Inputs

Step One
Name
substrate
Quantity
0.3 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc1ccc(C)cc1C
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
OB(O)c1ccccc1
Step Three
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Cc2ccc(c1ccccc1)c(C)c2
Measurements
Type Value Analysis
YIELD 8
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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